molecular formula C20H12FN3 B11997160 6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline

6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline

Cat. No.: B11997160
M. Wt: 313.3 g/mol
InChI Key: QAYWXEJERAUQRM-UHFFFAOYSA-N
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Description

6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines a fluorinated phenyl group with a fused benzoimidazoquinazoline core, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a quinazoline derivative under acidic or basic conditions to form the benzoimidazoquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced benzoimidazoquinazoline derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of anti-cancer, anti-inflammatory, and anti-viral drugs.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Employed in the design of organic semiconductors and light-emitting diodes (LEDs).

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline involves its interaction with specific molecular targets:

    Molecular Targets: It often targets kinases and other enzymes involved in cell signaling pathways.

    Pathways Involved: The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and are known for their medicinal properties.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents, share structural similarities.

Uniqueness

6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is unique due to the presence of the fluorinated phenyl group, which enhances its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C20H12FN3

Molecular Weight

313.3 g/mol

IUPAC Name

6-(2-fluorophenyl)benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H12FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H

InChI Key

QAYWXEJERAUQRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5F

Origin of Product

United States

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